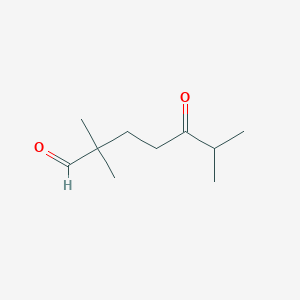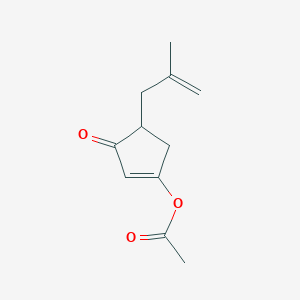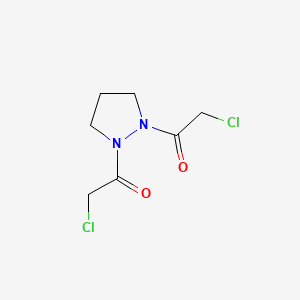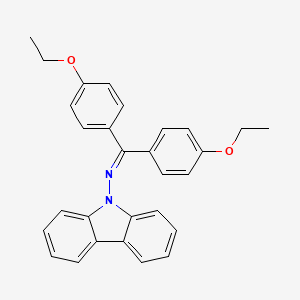
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is a complex organic compound that features a carbazole moiety linked to a methanimine group, which is further substituted with two ethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine typically involves the condensation of 9H-carbazole with a suitable aldehyde or ketone, followed by the introduction of ethoxyphenyl groups. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated carbazole or ethoxyphenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxyphenyl groups.
科学研究应用
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, leading to changes in cellular function. The ethoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is unique due to its specific structural arrangement, which combines the carbazole moiety with two ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89568-91-2 |
|---|---|
分子式 |
C29H26N2O2 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-carbazol-9-yl-1,1-bis(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C29H26N2O2/c1-3-32-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)33-4-2)30-31-27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h5-20H,3-4H2,1-2H3 |
InChI 键 |
VYGUFHRPNGXUBJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=NN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)
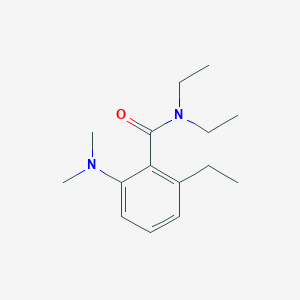
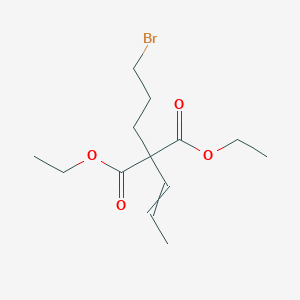
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
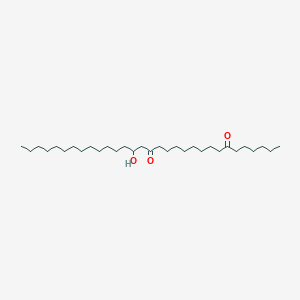
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

